molecular formula C21H16F3N5O4 B2768443 9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 903282-10-0

9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2768443
CAS No.: 903282-10-0
M. Wt: 459.385
InChI Key: NWKGQMOOMKLDRO-UHFFFAOYSA-N
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Description

This compound belongs to the 8-oxo-7H-purine-6-carboxamide class, characterized by a purine core substituted at positions 2, 8, 9, and 5. Key structural features include:

  • 9-Position: A 3,4-dimethoxyphenyl group, providing electron-donating methoxy substituents at positions 3 and 4 on the phenyl ring.
  • 2-Position: A 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects via the trifluoromethyl moiety.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O4/c1-32-13-8-7-12(9-14(13)33-2)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)10-3-5-11(6-4-10)21(22,23)24/h3-9H,1-2H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKGQMOOMKLDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by various research findings and case studies.

Chemical Structure

The molecular formula of this compound is C19H18F3N5O3C_{19}H_{18}F_3N_5O_3 with a molecular weight of 421.37 g/mol. The structure features a purine ring system substituted with a trifluoromethyl group and a dimethoxyphenyl moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

Cell LineIC50 (µM)Reference
MCF-712.50
NCI-H46042.30
SF-2683.79

These results suggest that the compound exhibits selective cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines.

Anti-inflammatory Properties

The anti-inflammatory potential of purine derivatives has also been explored. The compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Key Findings:

  • Inhibition of cyclooxygenase (COX) enzymes was observed, which are crucial in the inflammatory response.
  • The compound showed a reduction in levels of tumor necrosis factor-alpha (TNF-α) in vitro, indicating its potential as an anti-inflammatory agent.

The proposed mechanism of action for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound may interfere with the activity of kinases involved in these pathways, leading to induced apoptosis in cancer cells.

Case Studies

  • Study on MCF-7 Cells : A detailed study demonstrated that treatment with the compound led to significant apoptosis in MCF-7 cells, characterized by increased levels of cleaved caspase-3 and PARP.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its efficacy as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Positioning: The target compound’s 3,4-dimethoxyphenyl group at position 9 contrasts with the 2,4-dimethoxyphenyl analog . Replacement of methoxy with methyl groups (as in ) lowers polarity, reducing solubility but increasing metabolic stability.
  • Electron Effects :

    • The trifluoromethyl group (target compound) enhances lipophilicity and resistance to oxidative metabolism compared to methyl or methoxy substituents .
    • Hydroxyl groups (e.g., ) introduce hydrogen-bonding capacity, which could improve target affinity but reduce blood-brain barrier penetration.
  • Synthetic Utility :

    • Compounds like and are marketed as building blocks for nucleic acid analogs, whereas the target compound’s trifluoromethyl group may tailor it for specialized kinase inhibitors.

Pharmacokinetic and Bioactivity Insights

While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn:

  • Trifluoromethyl groups are associated with enhanced binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
  • Methoxy vs. Methyl : Methoxy groups improve solubility but may increase susceptibility to demethylation metabolism compared to methyl groups .

Q & A

Q. What are the standard synthetic routes for preparing 9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Step 1 : Condensation of substituted purine precursors with 3,4-dimethoxyphenyl and 4-(trifluoromethyl)phenyl moieties under Lewis acid catalysis (e.g., BF₃·Et₂O) .
  • Step 2 : Oxidation of intermediates using agents like potassium permanganate to introduce the 8-oxo group .
  • Step 3 : Carboxamide formation via coupling with activated carbonyl reagents (e.g., EDCI/HOBt) . Key parameters include solvent polarity (DMF or THF), temperature control (0–80°C), and inert atmosphere (N₂) to prevent side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to resolve methoxy, trifluoromethyl, and purine core protons .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected ~450–460 g/mol) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility : Moderate in DMSO (>10 mM) and DMF; limited in aqueous buffers (use co-solvents like 10% Cremophor EL) .
  • Stability : Stable at –20°C for >6 months in anhydrous DMSO; degrades in basic conditions (pH >9) via hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Use Design of Experiments (DOE) to evaluate:

  • Catalyst Loading : Titrate Lewis acids (e.g., 0.1–1.0 eq) to minimize byproducts .
  • Temperature Gradients : Screen 50–100°C for cyclization steps to balance kinetics and thermal degradation .
  • Purification : Employ reverse-phase flash chromatography (acetonitrile/water) for high-purity isolation .

Q. What mechanistic hypotheses explain the compound’s reported enzyme inhibition (e.g., kinase targets)?

Computational and experimental approaches include:

  • Molecular Docking : Simulate interactions with ATP-binding pockets of kinases (e.g., MAPK or PI3K) using Schrödinger Suite .
  • Enzyme Assays : Measure IC₅₀ via fluorescence polarization (FP) or TR-FRET with recombinant kinases .
  • SAR Analysis : Compare with analogs lacking the trifluoromethyl group to identify critical substituents .

Q. How should discrepancies in biological activity data (e.g., varying IC₅₀ across studies) be resolved?

  • Replicate Assays : Use standardized protocols (e.g., ATP concentration fixed at 1 mM) .
  • Validate Purity : Re-test batches with LC-MS to rule out degradation products .
  • Cell Permeability : Adjust assay conditions (e.g., serum-free media) to account for protein binding .

Q. What strategies address low solubility in in vivo models?

  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes .
  • Prodrug Design : Introduce phosphate esters at the 8-oxo group for enhanced aqueous solubility .

Q. How can researchers differentiate artifacts from true biological activity in high-throughput screens?

  • Counter-Screens : Test against unrelated targets (e.g., GPCRs) to rule out promiscuous binding .
  • Cytotoxicity Controls : Include cell viability assays (MTT/XTT) to exclude false positives from cell death .

Methodological Guidance for Data Interpretation

Q. What statistical methods are recommended for analyzing dose-response data?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • Error Propagation : Use bootstrap resampling for robust confidence intervals in triplicate datasets .

Q. How should researchers prioritize structural analogs for SAR studies?

  • Computational Prioritization : Rank analogs by docking scores and synthetic accessibility (e.g., SYNOPSIS) .
  • Cluster Analysis : Group compounds by substituent electronic properties (Hammett σ values) .

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